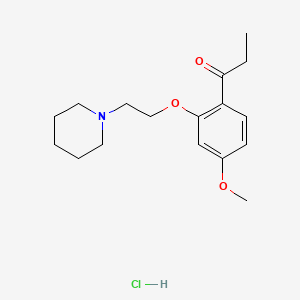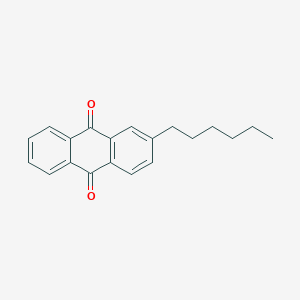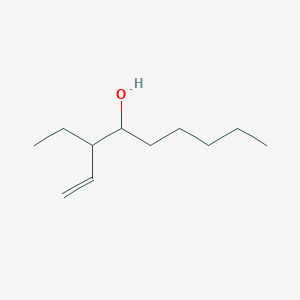
Benzenamine, N-(2-ethylbutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(2-ethylbutyl)- typically involves the alkylation of aniline with 2-ethylbutyl halides under basic conditions. One common method is the reaction of aniline with 2-ethylbutyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or toluene at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Benzenamine, N-(2-ethylbutyl)- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The process involves the same basic principles as the laboratory synthesis but is optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, N-(2-ethylbutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form secondary amines or other reduced products.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines or other reduced products.
Substitution: Various substituted aniline derivatives depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N-(2-ethylbutyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of Benzenamine, N-(2-ethylbutyl)- involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The benzene ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aniline: The parent compound with a simple amino group attached to a benzene ring.
N-ethylbenzenamine: Aniline with an ethyl group attached to the nitrogen atom.
N-propylbenzenamine: Aniline with a propyl group attached to the nitrogen atom.
Uniqueness
Benzenamine, N-(2-ethylbutyl)- is unique due to the presence of the 2-ethylbutyl group, which imparts distinct steric and electronic properties. This makes it different from simpler aniline derivatives and can influence its reactivity, solubility, and interactions with other molecules.
Eigenschaften
CAS-Nummer |
6668-36-6 |
|---|---|
Molekularformel |
C12H19N |
Molekulargewicht |
177.29 g/mol |
IUPAC-Name |
N-(2-ethylbutyl)aniline |
InChI |
InChI=1S/C12H19N/c1-3-11(4-2)10-13-12-8-6-5-7-9-12/h5-9,11,13H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
MNAIFPLCZNUSPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)CNC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



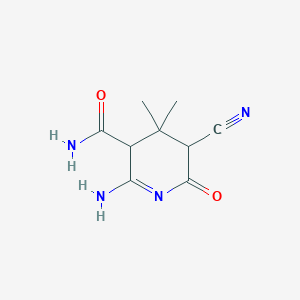

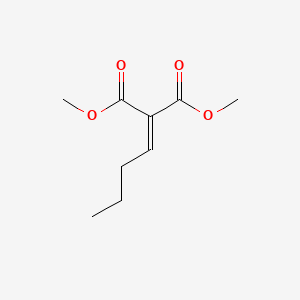
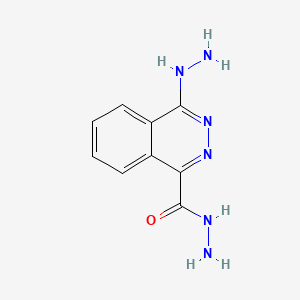
![Silane, triethyl[(trimethylsilyl)ethynyl]-](/img/structure/B14716553.png)
![Benzene, 1-methyl-2-[(methylthio)phenylmethyl]-](/img/structure/B14716569.png)
![4-{3-[4-(Acetyloxy)phenyl]acryloyl}-1,3-phenylene diacetate](/img/structure/B14716573.png)
![1,4-Dimethyldibenzo[b,d]thiophene-2-carboxylic acid](/img/structure/B14716574.png)
![1-(Benzenesulfinyl)-2-oxaspiro[2.5]octane](/img/structure/B14716575.png)
